6-Hydroxy-2,2,5,7-tetramethylchroman

脂质氧化 抗氧化指数 食品化学

6-Hydroxy-2,2,5,7-tetramethylchroman(CAS 14074-92-1)是一种合成色满醇类化合物,属于维生素E模型化合物家族 。其分子式为C₁₃H₁₈O₂,分子量206.28 g/mol 。该化合物在色满环的2、5、7位具有四个甲基取代基,但在8位无取代,这一结构特征使其区别于8位甲基化的类似物如6-hydroxy-2,2,5,7,8-pentamethylchroman(α-模型)和6-hydroxy-2,2,5,8-tetramethylchroman(β-模型) 。作为酚类抗氧化剂,其活性依赖于6位酚羟基的氢原子转移能力,而甲基取代模式直接影响自由基稳定性和反应动力学 。.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 14074-92-1
Cat. No. B083228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2,2,5,7-tetramethylchroman
CAS14074-92-1
Synonyms6-hydroxy-2,2,5,7-tetramethylchroman
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC(O2)(C)C)C(=C1O)C
InChIInChI=1S/C13H18O2/c1-8-7-11-10(9(2)12(8)14)5-6-13(3,4)15-11/h7,14H,5-6H2,1-4H3
InChIKeyJCUAPADRRINJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2,2,5,7-tetramethylchroman (CAS 14074-92-1) 采购技术基准概述


6-Hydroxy-2,2,5,7-tetramethylchroman(CAS 14074-92-1)是一种合成色满醇类化合物,属于维生素E模型化合物家族 [1]。其分子式为C₁₃H₁₈O₂,分子量206.28 g/mol [2]。该化合物在色满环的2、5、7位具有四个甲基取代基,但在8位无取代,这一结构特征使其区别于8位甲基化的类似物如6-hydroxy-2,2,5,7,8-pentamethylchroman(α-模型)和6-hydroxy-2,2,5,8-tetramethylchroman(β-模型) [3]。作为酚类抗氧化剂,其活性依赖于6位酚羟基的氢原子转移能力,而甲基取代模式直接影响自由基稳定性和反应动力学 [4]。

Detectable chromanoxyl radical signal in superoxide anion reaction systems

C-5 methyl group required for ESR‑observable radical generation activity

Provides a kinetic data point for phenolic antioxidant QSAR model calibration

为何不可随意替换:6-Hydroxy-2,2,5,7-tetramethylchroman的结构-活性约束


色满醇类抗氧化剂看似结构相近,但在科学应用中不可随意互换。甲基取代位置的微小变化——尤其是C-5位甲基的有无以及8位甲基的存在与否——会显著改变其自由基生成能力、反应速率常数及在生物膜中的保留行为 [1]。例如,缺乏C-5位甲基的6-hydroxy-2,2-dimethylchroman在与超氧阴离子反应时根本不产生可检测的色满氧基自由基信号,而6-hydroxy-2,2,5,7-tetramethylchroman则产生明确的ESR光谱 [2]。此外,在脂肪底物中,不同甲基取代模式的6-hydroxychroman类化合物的抗氧化指数可在3到27之间波动,9倍差异意味着替代选择可能完全达不到预期的抗氧化效果 [3]。以下定量证据为采购决策提供具体依据。

Methyl substitution shifts radical generation

Lack of C-5 methyl may abolish chromanoxyl ESR signal, preventing functional replacement with dimethyl or 7,8-tetramethyl analogs.

Antioxidant index varies up to 9‑fold among hydroxychromans

Methylation pattern differences can produce large efficacy shifts in lipid substrates; substitution without structural verification may yield ineffective antioxidant activity.

Membrane retention depends on full substitution context

Fully methylated short-chain analogs (e.g., PMC) may fail to anchor in biomembranes, leading to loss of protection in membrane‑dependent assays.

6-Hydroxy-2,2,5,7-tetramethylchroman 差异化定量证据指南


脂肪底物抗氧化指数:6-Hydroxy-2,2,5,7-tetramethylchroman vs α-生育酚及同系物

在猪油底物中采用活性氧吸收法测定时,6-hydroxychroman类化合物的抗氧化指数随甲基取代模式变化呈现数量级差异。6-hydroxy-2,2,4-trimethylchroman的抗氧化指数高达27,而α-生育酚和5-hydroxyisocoumaranone的抗氧化指数仅为3 [1]。虽然6-hydroxy-2,2,5,7-tetramethylchroman的具体指数值未在原始文献中单独列出,但该研究确立了色满环甲基化模式对抗氧化效能的决定性影响——这一发现对于在脂质体系中筛选抗氧化剂具有直接指导意义。

Antioxidant index (lard)
Class-level inference
9‑fold range among hydroxychromans (index 3–27)
Methylation pattern critically controls antioxidant efficacy
Target compound not individually reported; active oxygen method at 0.02–0.10%
脂质氧化 抗氧化指数 食品化学 活性氧方法

超氧阴离子反应中的色满氧基自由基生成:6-Hydroxy-2,2,5,7-tetramethylchroman vs γ-模型及2,2-二甲基衍生物

在与超氧阴离子(O₂⁻)的反应中,6-hydroxy-2,2,5,7-tetramethylchroman被氧化生成色满氧基自由基并产生可检测的ESR光谱信号,而6-hydroxy-2,2,7,8-tetramethylchroman(γ-模型)和6-hydroxy-2,2-dimethylchroman——两者均缺乏C-5位甲基取代——在相同条件下不产生任何自由基信号 [1]。ESR研究进一步表明,各生育酚模型化合物产生的自由基浓度与其生理活性呈正相关 [2]。

Chromanoxyl radical ESR
Head-to-head
Detectable signal vs. no signal for C-5‑deficient analogs
C-5 methyl required for radical detection in superoxide systems
ESR spectroscopy under O₂⁻ oxidation
自由基生物学 ESR光谱 超氧阴离子 维生素E模型

自由基清除速率常数:2,2,5,7-Tetramethylchroman-6-ol vs 四甲基异构体

在QSAR数据库中,2,2,5,7-tetramethylchroman-6-ol(目标化合物)的Log(ks×10³)值为0.3 [1]。相比之下,其位置异构体2,2,7,8-tetramethylchroman-6-ol的值为0.32,而2,2,5,8-tetramethylchroman-6-ol的值更高,为0.35 [2]。参考化合物2,2-dimethylchroman-6-ol的值为-0.39,进一步证实了甲基取代对反应速率的显著影响。

Radical scavenging rate
Cross-study comparable
Log(ks×10³) = 0.3
Measurable kinetic difference among tetramethyl isomers
22‑phenol QSAR analysis; 5,8‑isomer = 0.35, 2,2‑dimethyl = −0.39
QSAR 自由基清除动力学 速率常数 酚类抗氧化剂

氧化性溶血保护效能:PMC(2,2,5,7,8-五甲基-6-色满醇)的膜保留失败

在利用洗涤后人红细胞进行的氧化性溶血模型中,2,2,5,7,8-pentamethyl-6-chromanol(PMC)——一种在目标化合物8位增加了一个甲基的类似物——在50 μM预处理并洗涤后对溶血无任何保护作用,而α-生育酚保护了约16%的细胞,磷脂酰色满醇(PCh)保护了约54% [1]。预处理期间,PMC的细胞摄取量仅为3.7 nmol/mg蛋白,相比之下α-生育酚为12.6 nmol/mg蛋白;更重要的是,在红细胞膜组分中完全未检测到PMC的存在 [2]。

Membrane retention failure
Class-level inference
PMC (8‑methyl analog) undetected in erythrocyte membrane
Short‑chain analogs may lack membrane anchoring capacity
Oxidative hemolysis model; α‑tocopherol retained 12.6 nmol/mg protein
氧化性溶血 红细胞膜 色满醇 膜锚定

6-Hydroxy-2,2,5,7-tetramethylchroman 最佳科研与工业应用场景


超氧阴离子介导氧化体系中的自由基机制研究

适用于需要检测色满氧基自由基信号的实验体系。6-Hydroxy-2,2,5,7-tetramethylchroman在超氧阴离子作用下产生可检测的ESR光谱信号,而缺乏C-5位甲基的类似物则完全无信号。这一特性使其成为超氧阴离子相关自由基机制研究中明确可检测的模型化合物 [1]。

需要C-5位甲基依赖性自由基活性的比较实验

适用于旨在阐明C-5位甲基在色满醇抗氧化剂自由基生成中结构作用的实验。该化合物可作为“有活性”的参照物,与6-hydroxy-2,2-dimethylchroman或6-hydroxy-2,2,7,8-tetramethylchroman(γ-模型)等无C-5位甲基的“无活性”对照物进行对比 [2]。

酚类抗氧化剂QSAR模型开发与验证

适用于构建或验证酚类抗氧化剂结构-活性关系模型。2,2,5,7-Tetramethylchroman-6-ol的Log(ks×10³)值为0.3,提供了甲基化模式如何调节自由基清除速率的关键数据点,可用于校准预测模型并与异构体进行基准比较 [3]。

Application
Selection Property
Validation Focus
Superoxide radical mechanism studies
Detectable chromanoxyl ESR signal
Radical generation in O₂⁻ reaction systems
C-5 methyl dependency research
Radical activity requires C-5 methyl
Comparison with non‑C-5 methyl chromanol controls
QSAR model development & calibration
Radical scavenging kinetics data point
Benchmarking against tetramethyl isomer values

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